molecular formula C7H6N4O B586975 [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide CAS No. 145335-92-8

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B586975
CAS RN: 145335-92-8
M. Wt: 162.152
InChI Key: GOLCAGIALURFLH-UHFFFAOYSA-N
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Description

“[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide” is a derivative of [1,2,3]Triazolo[1,5-a]pyridine, a class of compounds that have been tested as chemosensors for metal ions . These compounds are known for their fluorescent properties .


Synthesis Analysis

The synthesis of [1,2,3]Triazolo[1,5-a]pyridine derivatives often involves the use of tridentate ligands based on the triazolopyridine-pyridine nucleus . Other methods involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine derivatives is characterized by a triazolopyridine-pyridine nucleus . This structure allows these compounds to interact with various biomolecular targets and improve solubility .


Chemical Reactions Analysis

[1,2,3]Triazolo[1,5-a]pyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .


Physical And Chemical Properties Analysis

[1,2,3]Triazolo[1,5-a]pyridine derivatives are known for their fluorescent properties . They are also stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed novel methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting their importance in organic chemistry. For example, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation (Zisheng Zheng et al., 2014). Huntsman and Balsells (2005) provided a general synthesis method for [1,2,4]Triazolo[1,5‐a]pyridines, expanding the versatility of these compounds in chemical synthesis (Elliott W. D. Huntsman & J. Balsells, 2005).

Photophysical Properties

The study of the photophysical properties of related compounds, like 3-Amino-4-arylpyridin-2(1Н)-ones, by Shatsauskas et al. (2019), contributes to understanding the relationship between the structure and photophysical properties, which is crucial for the development of effective phosphors (A. Shatsauskas et al., 2019).

Antitumor and Antimicrobial Activities

Research on enaminones as building blocks for the synthesis of substituted pyrazoles reveals their potential antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, demonstrating their effectiveness against certain cancer cell lines and their antimicrobial activity (S. Riyadh, 2011).

Future Directions

The future research directions for [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide could include further exploration of its potential uses as a chemosensor for metal ions , as well as investigation into its other potential biological activities. Further studies could also focus on improving the synthesis methods for these compounds .

properties

IUPAC Name

triazolo[1,5-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLCAGIALURFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665639
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide

CAS RN

145335-92-8
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145335-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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